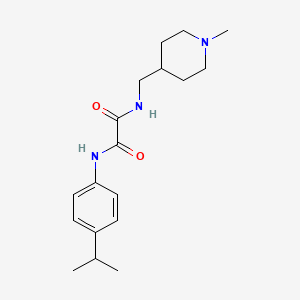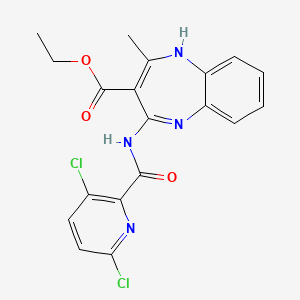![molecular formula C12H12ClNOS B2905170 6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one CAS No. 1340492-80-9](/img/structure/B2905170.png)
6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one” is a chemical compound with the CAS Number: 91505-83-8 . It has a molecular weight of 222.67 . The IUPAC name for this compound is (E)-6-chloro-3-((dimethylamino)methylene)indolin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+ . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.67 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Chou and Tsai (1991) elaborated on the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, serving as a synthetic equivalent for related thiochromen-4-one derivatives. This compound demonstrates ease of alkylation and SO2 loss upon heating, highlighting its utility in synthetic chemistry as a precursor for various chemical transformations Chou & Tsai, 1991.
Nonlinear Optical Properties
Moylan et al. (1996) synthesized a series of symmetric derivatives related to 6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one, focusing on their nonlinear optical properties. These compounds exhibited larger hyperpolarizabilities than expected, suggesting their potential use in nonlinear optics and electro-optical applications Moylan et al., 1996.
Sensing and Magnetic Properties
Wang et al. (2016) discussed the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups, revealing sensing activities and magnetic properties. This research indicated the potential application of thiochromen-4-one derivatives in developing new materials for gas adsorption, sensing, and magnetocaloric effects Wang et al., 2016.
Organic Synthesis
Gabbutt et al. (2000) explored the synthesis of thiochromeno[4,3-c]- and [3,4-c]-pyrazoles from 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones. This work illustrated the versatility of thiochromen-4-one derivatives in organic synthesis, particularly in the construction of pyrazole-based heterocycles Gabbutt et al., 2000.
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the available sources, compounds with similar structures have been highlighted for their diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Propiedades
IUPAC Name |
(3Z)-6-chloro-3-(dimethylaminomethylidene)thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-14(2)6-8-7-16-11-4-3-9(13)5-10(11)12(8)15/h3-6H,7H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRGKLFMDRVBG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CSC2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CSC2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2905089.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)




![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2905100.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2905101.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)
![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)


